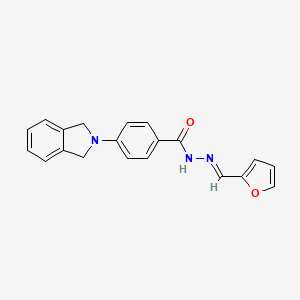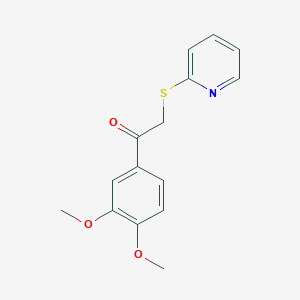
1-(3,4-dimethoxyphenyl)-2-(2-pyridinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-2-(2-pyridinylthio)ethanone, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2003 by Takeda Pharmaceutical Company Limited and has since been extensively studied for its mechanism of action and potential uses in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization Catalysts
Magnesium and Zinc Complexes with N,O-Bidentate Pyridyl Functionalized Alkoxy Ligands : Research involving similar structures has led to the development of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands. These complexes have been shown to catalyze the ring-opening polymerization of ε-caprolactone and l-lactide, demonstrating potential applications in polymer science. The greater ionic character of magnesium in these complexes contributes to their higher catalytic activity compared to zinc-based counterparts (Wang et al., 2012).
Pyrolysis and New Psychoactive Substances
Identification of Pyrolysis Products of New Psychoactive Substances : A study on the pyrolysis of bk-2C-B, a new psychoactive substance, identified several pyrolysis products, providing insights into the chemical stability and potential health risks associated with inhalation. This research underscores the importance of understanding the thermal degradation behavior of synthetic compounds (Texter et al., 2018).
Synthesis of Key Pharmaceutical Intermediates
Antimicrobial and Anti-inflammatory Agents
Synthesis and Biological Evaluation of Pyrazole Chalcones : A novel series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone compounds were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This study indicates the potential for developing new therapeutic agents based on the pyrazole chalcone framework (Bandgar et al., 2009).
Supramolecular Assemblies and Crystal Engineering
Crystal Engineering of Supramolecular Assemblies : Research on the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules has led to the development of host-guest systems and molecular tapes with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-13-7-6-11(9-14(13)19-2)12(17)10-20-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRMQJINDHWWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
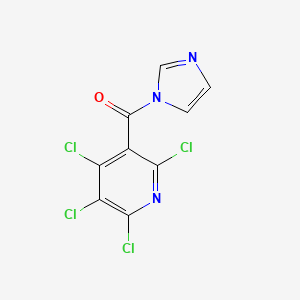
![3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)
![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5576689.png)
![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)
![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5576709.png)
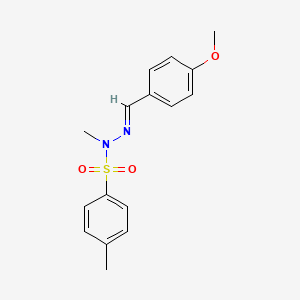
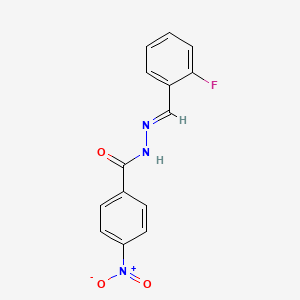
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-furohydrazide](/img/structure/B5576731.png)
![4-{[(2-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5576739.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5576740.png)
![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)
